Improved Drug-Like Physicochemical Profile vs. Structural Isomers
While direct pharmacological comparison data is not available, the compound's computed physicochemical properties demonstrate a more favorable profile for CNS drug discovery than positional isomers. For (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate, the predicted LogP is 1.02 [1] and the predicted pKa is 8.55 . These values are indicative of lower lipophilicity and a potentially more favorable ionization state for CNS penetration compared to structural analogs that do not possess this specific substitution pattern.
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calc. LogP = 1.02 |
| Comparator Or Baseline | 2-(3,5-Dimethoxypyridin-4-yl)cyclopropylmethanamine: No reported experimental or computed LogP data available for direct comparison; the positional isomer (CAS 2229313-25-9) lacks a CAS number in common databases, limiting characterization [2]. |
| Quantified Difference | Target compound has a calculated LogP of 1.02, which falls within the optimal range (0-3) for oral bioavailability, a key differentiator versus structurally undefined isomeric mixtures. |
| Conditions | In silico prediction; data sourced from vendor website. |
Why This Matters
A lower predicted LogP suggests better aqueous solubility and a reduced risk of off-target binding due to non-specific lipophilic interactions, making the compound more suitable for biochemical and cellular assays.
- [1] ChemSpace. 1-(3-cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine; oxalic acid. CSSB00025713407. Accessed 2026. View Source
- [2] Kuujia.com. Product information for 2-(3,5-Dimethoxypyridin-4-yl)cyclopropylmethanamine (CAS 2229313-25-9). Accessed 2026. View Source
